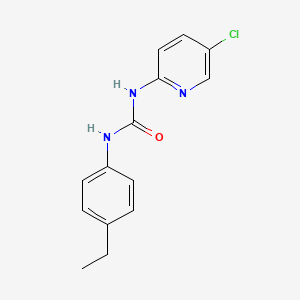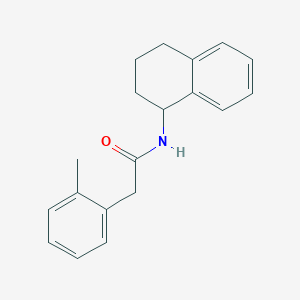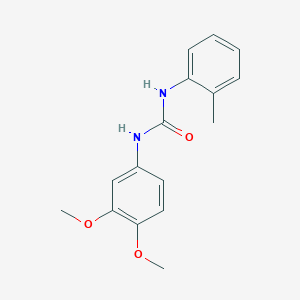
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea, also known as CEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture and biotechnology. CEU is a herbicide that selectively targets broadleaf weeds, making it an effective tool for weed control in crops such as soybeans, cotton, and corn. In
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in the field of agriculture and biotechnology. Its selective herbicidal properties make it a valuable tool for weed control in crops, which can increase crop yields and reduce the use of other herbicides that may have negative environmental impacts. N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has also been investigated for its potential use as a tool for gene editing, as it can be used to selectively target and eliminate unwanted cells or tissues.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of essential amino acids in plants. By blocking this enzyme, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea prevents the growth and development of broadleaf weeds, while leaving crops unharmed.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been shown to have low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, like all herbicides, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can have negative impacts on the environment if not used properly. It is important to follow proper application guidelines to minimize these impacts.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds, low toxicity to non-target organisms, and ease of use. However, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be expensive to produce, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impacts. Another area of research is the potential use of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea in gene editing and other biotechnological applications. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea on non-target organisms and the environment.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylphenyl isocyanate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHPWZNDHHQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)